Linocinnamarin

Description

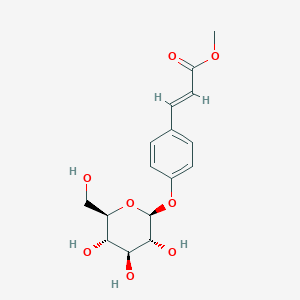

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O8/c1-22-12(18)7-4-9-2-5-10(6-3-9)23-16-15(21)14(20)13(19)11(8-17)24-16/h2-7,11,13-17,19-21H,8H2,1H3/b7-4+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYQJVYNSWDFQU-ORXIWHNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184685 | |

| Record name | Linocinnamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-87-0 | |

| Record name | Methyl (2E)-3-[4-(β-D-glucopyranosyloxy)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linocinnamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Anti-Inflammatory Profile of Linocinnamarin: A Technical Overview

Absence of Direct Scientific Evidence

A comprehensive review of existing scientific literature reveals a notable lack of specific studies on the in vitro anti-inflammatory effects of the isolated compound Linocinnamarin. While this compound is a known constituent of flaxseed (Linum usitatissimum), research into the anti-inflammatory properties of this plant has predominantly focused on crude extracts or other bioactive components, such as lignans and polyunsaturated fatty acids.[1][2][3][4] These studies indicate that flaxseed extracts possess general anti-inflammatory capabilities, but they do not provide the specific quantitative data or detailed experimental methodologies required for a technical analysis of this compound itself.

Therefore, this document cannot provide a detailed technical guide with quantitative data tables, specific experimental protocols, and signaling pathway diagrams directly pertaining to this compound's in vitro anti-inflammatory effects, as such information is not currently available in the public scientific domain.

Contextual Insights from Related Compounds and Pathways

To provide a contextual framework for potential future research, this section outlines the common in vitro assays, relevant signaling pathways, and the activities of structurally related compounds, such as coumarins, which share a core structural motif with parts of the this compound molecule. It is crucial to emphasize that this information is for contextual purposes only and should not be interpreted as direct evidence of this compound's activity.

Potential Inflammatory Markers for Investigation

Based on studies of other anti-inflammatory compounds, key markers for evaluating the potential in vitro anti-inflammatory effects of this compound would include:

-

Nitric Oxide (NO): An inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[5][6][7][8][9][10]

-

Prostaglandin E2 (PGE2): A key inflammatory prostaglandin synthesized by cyclooxygenase-2 (COX-2).[11][12][13][14][15]

-

Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[16][17][18][19][20]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural compounds is mediated through the modulation of key intracellular signaling pathways. Future investigations into this compound would likely focus on:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A critical regulator of genes involved in the inflammatory response.[21][22][23][24]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key pathway involved in cellular responses to a variety of stimuli, including inflammatory signals.[25]

Hypothetical Experimental Workflow

Should research on this compound's anti-inflammatory effects be undertaken, a typical in vitro experimental workflow would likely involve the following steps.

Caption: Hypothetical workflow for in vitro anti-inflammatory assessment.

Potential Signaling Pathway Modulation

Based on the known mechanisms of other anti-inflammatory compounds, a potential mechanism of action for this compound could involve the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Potential signaling pathways modulated by an anti-inflammatory agent.

Conclusion

While the parent plant of this compound, Linum usitatissimum, has demonstrated anti-inflammatory properties in various studies, there is a clear gap in the scientific literature regarding the specific in vitro anti-inflammatory effects of the isolated compound this compound. The information and diagrams presented here are based on general knowledge of anti-inflammatory research and the activities of structurally related compounds. They are intended to provide a framework for future research into the potential therapeutic properties of this compound. Direct experimental investigation is necessary to elucidate its specific mechanisms of action and to quantify its anti-inflammatory efficacy.

References

- 1. In Vivo and In Vitro Antidiabetic and Anti-Inflammatory Properties of Flax (Linum usitatissimum L.) Seed Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Biomedical Applications for Linseed Extract: Antimicrobial, Antioxidant, Anti-Diabetic, and Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of inducible nitric oxide synthesis by the herbal preparation Padma 28 in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effects of nitric oxide synthase inhibitor L-NAME on oral squamous cell carcinoma: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effects of Prostaglandin E2 Treatment on the Secretory Function of Mare Corpus Luteum Depends on the Site of Application: An in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation of Linocinnamarin's Reactive Oxygen Species Inhibition Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the identification of novel ROS inhibitors a critical goal in drug development. Linocinnamarin, a naturally occurring cinnamic acid glycoside, presents a promising scaffold for antioxidant activity due to its phenolic structure. This technical guide outlines a comprehensive framework for the investigation of this compound's ROS inhibitory potential. While specific experimental data on this compound is limited, this document provides detailed experimental protocols for key antioxidant assays, illustrative data representations, and a review of relevant signaling pathways to guide future research.

Introduction to this compound and Reactive Oxygen Species (ROS)

This compound is a phenolic glycoside that has been identified in plants such as Linum usitatissimum (flax). Its chemical structure, featuring a cinnamic acid backbone and a glucose moiety, suggests potential for antioxidant activity. Cinnamic acid and its derivatives are known to exhibit antioxidant properties, primarily due to the phenolic hydroxyl group and the conjugated double bond, which can stabilize and delocalize unpaired electrons.

Reactive oxygen species (ROS), such as superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play roles in cell signaling, excessive ROS production leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, and is implicated in various diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative stress by neutralizing these reactive species.

Potential Mechanisms of ROS Inhibition by this compound

The antioxidant activity of phenolic compounds like this compound can occur through several mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting this compound radical is relatively stable due to resonance delocalization across the aromatic ring and the conjugated side chain.

-

Single Electron Transfer (SET): this compound may donate an electron to a free radical, forming a radical cation.

-

Chelation of Metal Ions: Some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

The glycosidic moiety of this compound may influence its bioavailability and solubility, which are critical factors for its in vivo antioxidant efficacy.

Quantitative Data on ROS Inhibition

To date, there is a lack of published quantitative data specifically on the ROS inhibitory activity of this compound. To guide future research, the following tables illustrate how such data would be presented. These hypothetical tables are based on typical results obtained for other phenolic antioxidants in standard assays.

Table 1: DPPH Radical Scavenging Activity of this compound (Hypothetical Data)

| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |

| This compound | 10 | 15.2 ± 1.8 | 55.4 |

| 25 | 35.8 ± 2.5 | ||

| 50 | 48.9 ± 3.1 | ||

| 100 | 78.3 ± 4.2 | ||

| 200 | 92.1 ± 2.9 | ||

| Ascorbic Acid | 5 | 52.1 ± 2.7 | 4.8 |

| (Positive Control) | 10 | 94.5 ± 1.9 |

Table 2: Superoxide Dismutase (SOD)-like Activity of this compound (Hypothetical Data)

| Compound | Concentration (µg/mL) | % Inhibition of Superoxide Generation (Mean ± SD) | IC₅₀ (µg/mL) |

| This compound | 25 | 18.7 ± 2.1 | 82.1 |

| 50 | 39.4 ± 3.5 | ||

| 100 | 60.2 ± 4.8 | ||

| 200 | 85.6 ± 3.9 | ||

| Quercetin | 10 | 45.3 ± 3.3 | 11.2 |

| (Positive Control) | 25 | 91.8 ± 2.4 |

Experimental Protocols

The following are detailed protocols for two standard in vitro assays to determine the antioxidant capacity of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to obtain a range of final concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of methanol.

-

For the control, add 100 µL of DPPH solution to 100 µL of the solvent used for the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻). In this system, superoxide radicals are generated, often by a xanthine/xanthine oxidase system, and detected by the reduction of a chromogen like nitroblue tetrazolium (NBT) or WST-1. The presence of a superoxide scavenger inhibits this reduction.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue Tetrazolium (NBT) or WST-1

-

Phosphate buffer (pH 7.4)

-

This compound (test compound)

-

SOD or Quercetin (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of xanthine in phosphate buffer.

-

Prepare a solution of NBT or WST-1 in phosphate buffer.

-

Prepare dilutions of xanthine oxidase in phosphate buffer.

-

-

Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare similar dilutions for the positive control.

-

Assay: In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Sample or positive control at various concentrations

-

Xanthine solution

-

NBT or WST-1 solution

-

-

Initiation of Reaction: Add the xanthine oxidase solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT, 450 nm for WST-1).

-

Calculation: The percentage of superoxide scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without scavenger) and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Linocinnamarin: A Technical Review of Its Anti-Allergic and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linocinnamarin, a naturally occurring phenolic glycoside, has emerged as a compound of interest in the field of immunology and drug discovery due to its significant anti-allergic and anti-inflammatory activities. Isolated from sources such as strawberry (Fragaria ananassa Duch.), as well as Euphorbia hirta and Linum usitatissimum, this molecule has been shown to potently inhibit key signaling pathways involved in the allergic response. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Introduction

This compound, chemically identified as methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, belongs to the coumarin class of compounds. Its role in modulating immune responses, particularly in the context of type I hypersensitivity, has been a primary focus of research. The core of its activity lies in the inhibition of antigen-stimulated degranulation of mast cells, a critical event in the allergic cascade. This is achieved through the direct inhibition of spleen tyrosine kinase (Syk), a pivotal enzyme in the signaling pathway downstream of the high-affinity IgE receptor (FcεRI). By targeting Syk, this compound effectively curtails the release of inflammatory mediators, such as histamine and reactive oxygen species (ROS), and prevents the elevation of intracellular calcium levels that are crucial for degranulation.

Biological Activity and Quantitative Data

The primary biological effect of this compound is the inhibition of mast cell degranulation. Studies utilizing the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for mast cell function, have provided quantitative insights into its potency.

| Biological Activity | Assay System | Concentration | Inhibition | Reference |

| Antigen-stimulated degranulation | RBL-2H3 cells | 100 µM | 95% | [1][2] |

| Intracellular Ca2+ elevation | RBL-2H3 cells | Not specified | Marked inhibition | [3] |

| Reactive Oxygen Species (ROS) production | RBL-2H3 cells | Not specified | Marked inhibition | [3] |

| Spleen Tyrosine Kinase (Syk) activation | RBL-2H3 cells | Not specified | Suppression | [3] |

Mechanism of Action: The Syk Signaling Pathway

The anti-allergic effect of this compound is primarily attributed to its direct inhibition of spleen tyrosine kinase (Syk) activation. In the context of an allergic response, the cross-linking of IgE bound to FcεRI on the surface of mast cells by an antigen triggers the activation of Syk. This initiates a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ), subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores. The sustained influx of extracellular calcium is also a critical step. This surge in intracellular calcium, along with other signaling events, culminates in the degranulation of mast cells and the release of inflammatory mediators. This compound intervenes at the initial step of this cascade by inhibiting Syk activation, thereby preventing all subsequent downstream events.[3]

Experimental Protocols

Isolation of this compound from Fragaria ananassa

RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation.

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

-

Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

-

Treatment: The sensitized cells are washed and then incubated with varying concentrations of this compound for a specified period.

-

Antigen Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA).

-

Quantification of β-Hexosaminidase:

-

An aliquot of the supernatant is collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 405 nm).

-

The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100).

-

Intracellular Calcium Measurement

-

Cell Preparation: RBL-2H3 cells are sensitized with anti-DNP-IgE.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Treatment: The dye-loaded cells are treated with this compound.

-

Stimulation and Measurement: The cells are stimulated with DNP-HSA, and the changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

Reactive Oxygen Species (ROS) Measurement

-

Cell Preparation and Treatment: Similar to the calcium measurement assay, RBL-2H3 cells are sensitized and treated with this compound.

-

Probe Loading: The cells are loaded with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Stimulation and Measurement: Following stimulation with DNP-HSA, the increase in fluorescence, which corresponds to the level of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer.

Spleen Tyrosine Kinase (Syk) Activation Assay (Western Blot)

-

Cell Lysis: After sensitization, treatment with this compound, and antigen stimulation, the RBL-2H3 cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated Syk (p-Syk) to detect the activated form of the kinase. A primary antibody against total Syk is used as a loading control.

-

Visualization: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the level of Syk phosphorylation.

Chemical Synthesis

The chemical synthesis of this compound, methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, can be approached through several synthetic routes. A plausible method involves the glycosylation of a suitable cinnamic acid derivative.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-allergic and anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of Syk, provides a solid basis for further investigation. Future research should focus on obtaining more detailed quantitative data, such as IC50 values for Syk inhibition and its effects on a broader range of inflammatory mediators. Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in in vivo models will be crucial for its translation into a clinical candidate. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. The development of an efficient and scalable synthetic route is also a critical step for advancing the research and potential therapeutic application of this intriguing natural product.

References

Methodological & Application

Application Note: Extraction and Analysis of Linocinnamarin from Fragaria ananassa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linocinnamarin is a naturally occurring phenolic glycoside found in various plants, including the strawberry (Fragaria ananassa).[1][2] This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-allergenic properties.[1][2] Research has demonstrated that this compound exerts its effects by inhibiting the antigen-stimulated degranulation of mast cells, a key event in allergic and inflammatory responses.[3] The primary mechanism of action involves the direct inhibition of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade that leads to the release of inflammatory mediators.[3] Furthermore, this compound has been shown to suppress the elevation of intracellular free calcium (Ca2+) and the production of reactive oxygen species (ROS).[2][4]

This application note provides a detailed protocol for the extraction, purification, and analysis of this compound from Fragaria ananassa. The methodologies described are based on established techniques for the isolation of phenolic glycosides from plant matrices.

Data Presentation: Extraction of Phenolic Compounds from Fragaria ananassa

While specific quantitative data for this compound extraction from Fragaria ananassa is not extensively documented in the available literature, the following tables summarize typical yields for total polyphenols and flavonoids from strawberry fruit and leaves using various extraction methods. This data provides a general benchmark for the efficiency of phenolic compound extraction from this plant.

Table 1: Comparison of Extraction Methods for Total Polyphenols from Fragaria x ananassa cv. Festival Leaves [5]

| Extraction Method | Solvent | Total Polyphenol Recovery (mg GAE/g DW) | DPPH IC50 (mg/g DW) |

| Maceration | 70% Ethanol | 104.1 | 9.45 |

| Maceration | 95% Ethanol | Not specified | 14.32 |

| Infusion (60 °C) | 70% Ethanol | 49.18 | 11.51 |

GAE: Gallic Acid Equivalents; DW: Dry Weight; DPPH IC50: concentration required for 50% inhibition of the DPPH radical.

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Strawberry Fruits [6]

| Parameter | Optimal Value | Maximum Yield (TPC) | Maximum Yield (TFC) |

| Solvent | Acetone | 18.78 ± 0.22 mg GAE/g | 10.52 ± 0.35 mg CE/g |

| Time | 17.5 min | ||

| Temperature | 52.5 °C | ||

| Liquid/Solid Ratio | 30:1 |

TPC: Total Phenolic Content; TFC: Total Flavonoid Content; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from Fragaria ananassa leaves, which have been reported to have a higher concentration of polyphenols than the fruit.[7]

Part 1: Extraction of Crude Phenolic Glycosides

-

Sample Preparation:

-

Obtain fresh, healthy leaves of Fragaria ananassa.

-

Wash the leaves thoroughly with deionized water to remove any surface contaminants.

-

Freeze-dry the leaves to preserve the chemical integrity of the compounds.

-

Grind the lyophilized leaves into a fine powder using a laboratory mill.

-

-

Solvent Extraction (Maceration):

-

Weigh 100 g of the dried leaf powder and place it in a 2 L Erlenmeyer flask.

-

Add 1 L of 70% ethanol to the flask.[5]

-

Seal the flask and macerate the mixture for 48 hours at room temperature on an orbital shaker (120 rpm).

-

After maceration, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and re-extract the solid residue twice more with 500 mL of 70% ethanol each time.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed, resulting in a crude aqueous extract.

-

Part 2: Purification of this compound

-

Liquid-Liquid Partitioning:

-

Transfer the crude aqueous extract to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove non-polar compounds.

-

First, extract three times with an equal volume of n-hexane. Discard the hexane layers.

-

Next, extract three times with an equal volume of ethyl acetate. The phenolic glycosides, including this compound, are expected to partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions.

-

-

Column Chromatography (Sephadex LH-20):

-

Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

-

Dissolve the dried extract in a minimal amount of methanol.

-

Prepare a Sephadex LH-20 column (dimensions dependent on the amount of extract) and equilibrate it with methanol.

-

Load the methanolic extract onto the column.

-

Elute the column with a gradient of methanol in water (e.g., starting from 20% methanol and gradually increasing to 100% methanol) to separate different classes of phenolic compounds.[8]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:methanol:water) and UV detection.

-

Pool the fractions containing the compound with an Rf value corresponding to a this compound standard (if available) or fractions known to contain phenolic glycosides.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using a preparative reverse-phase HPLC system with a C18 column.

-

A typical mobile phase could be a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Monitor the elution at a wavelength suitable for phenolic compounds (e.g., 280 nm or 320 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LINOCINAMARIN(P)(PLEASE CALL) | 554-87-0 [chemicalbook.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. apexbt.com [apexbt.com]

- 5. Strawberry Fragaria x ananassa cv. Festival: A Polyphenol-Based Phytochemical Characterization in Fruit and Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis and Biological Evaluation of Linocinnamarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linocinnamarin, chemically known as methyl (E)-3-(4-(β-D-glucopyranosyloxy)phenyl)acrylate, is a naturally occurring phenylpropanoid glycoside found in plants such as Fragaria ananassa (strawberry) and Linum usitatissimum (flax). This compound and its derivatives are of growing interest in the field of drug discovery due to their potential therapeutic properties, particularly their anti-inflammatory effects. This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methods for evaluating their biological activity.

Synthesis of this compound

Part 1: Synthesis of Methyl p-Coumarate (Aglycone)

The synthesis of methyl p-coumarate can be achieved via Fischer esterification of p-coumaric acid.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid (1 equivalent) in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl p-coumarate.

Part 2: Glycosylation of Methyl p-Coumarate to Synthesize this compound

The key step in the synthesis of this compound is the glycosylation of the phenolic hydroxyl group of methyl p-coumarate. The Koenigs-Knorr reaction is a classic and reliable method for this transformation.[1][2]

Protocol: Koenigs-Knorr Glycosylation

-

Preparation of Glycosyl Donor: The glucose donor, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), is required. This can be prepared from glucose pentaacetate.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl p-coumarate (1 equivalent) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene.

-

Promoter Addition: Add a silver salt promoter, such as silver(I) carbonate (Ag₂CO₃) or silver(I) oxide (Ag₂O) (1.5-2 equivalents).

-

Addition of Glycosyl Donor: Add acetobromoglucose (1.2-1.5 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature in the dark for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with the reaction solvent.

-

Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and brine.

-

Purification of Protected this compound: Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to obtain the protected this compound (with acetylated glucose).

-

Deprotection (Zemplén Deacetylation): To remove the acetyl protecting groups from the glucose moiety, dissolve the protected product in dry methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature. Monitor the reaction by TLC.

-

Neutralization and Purification: Once the deprotection is complete, neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate the filtrate. Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized to explore structure-activity relationships and optimize biological activity. Modifications can be made to the glucose moiety or the acrylate portion of the molecule.

Alkylation of Glucose Hydroxyl Groups

The free hydroxyl groups on the glucose unit of this compound can be alkylated to produce ether derivatives.

Protocol:

-

Reaction Setup: Dissolve this compound in a suitable solvent like dimethylformamide (DMF).

-

Base and Alkylating Agent: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting ether derivatives by column chromatography.

Esterification of the Acrylate Group

The methyl ester of the acrylate can be transesterified to other alkyl esters.

Protocol:

-

Reaction Setup: Dissolve this compound in the desired alcohol (e.g., ethanol, propanol).

-

Catalyst: Add a catalyst for transesterification, such as a strong acid (e.g., H₂SO₄) or a base (e.g., NaOMe).

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Purification: After the reaction, remove the excess alcohol and purify the new ester derivative.

Biological Activity and Experimental Protocols

This compound has been reported to exhibit anti-inflammatory activity by inhibiting spleen tyrosine kinase (Syk), which leads to a reduction in intracellular free Ca²⁺ concentration and reactive oxygen species (ROS) production.[3]

Quantitative Data on Biological Activity

| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| This compound | Spleen Tyrosine Kinase (Syk) | Kinase Inhibition Assay | Data not available | [3] |

| This compound | Intracellular Ca²⁺ Mobilization | Fura-2 AM Assay | Inhibits antigen-stimulated elevation | [3] |

| This compound | Reactive Oxygen Species (ROS) Production | DCF-DA Assay | Inhibits antigen-stimulated elevation | [3] |

Note: Specific IC₅₀/EC₅₀ values for this compound are not currently available in the cited literature. The table indicates the reported inhibitory effects.

Experimental Protocols

This protocol is a general method to assess the inhibitory activity of compounds against Syk.

-

Reagents: Recombinant human Syk enzyme, ATP, a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a reaction buffer containing the Syk enzyme and the peptide substrate. b. Add varying concentrations of the test compound (this compound or its derivatives) to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This protocol uses the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.[4]

-

Cell Culture: Plate cells (e.g., RBL-2H3 mast cells) in a 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with a buffer (e.g., Tyrode's buffer) and then incubate them with Fura-2 AM in the dark at 37°C for 30-60 minutes.

-

Treatment: Wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations and incubate.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., an antigen like DNP-HSA for sensitized RBL-2H3 cells) to induce calcium mobilization.

-

Measurement: Immediately measure the fluorescence using a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium increase by the test compound.

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.[5]

-

Cell Culture and Dye Loading: Similar to the calcium assay, culture cells and load them with DCF-DA in the dark at 37°C for 30 minutes.

-

Treatment: Wash the cells and treat them with different concentrations of this compound.

-

Stimulation: Induce ROS production by treating the cells with a stimulant (e.g., antigen stimulation or H₂O₂).

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS. Calculate the percentage of inhibition of ROS production by the test compound.

Signaling Pathways and Visualizations

Inhibition of Syk-Mediated Inflammatory Signaling by this compound

This compound exerts its anti-inflammatory effects by targeting spleen tyrosine kinase (Syk). In immune cells such as mast cells and macrophages, the cross-linking of Fc receptors by antigen-antibody complexes leads to the activation of Syk.[6][7] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ). Phosphorylated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9] This rise in intracellular calcium, along with other signaling events, leads to the production of reactive oxygen species (ROS) and the degranulation of inflammatory mediators.[10][11] this compound, by inhibiting Syk, blocks this entire cascade, thereby reducing the inflammatory response.

Caption: this compound inhibits the Syk signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The overall workflow for the synthesis and evaluation of this compound and its derivatives involves a series of logical steps from chemical synthesis to biological testing.

Caption: Workflow for synthesis and biological testing.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Spleen Tyrosine Kinase Inhibition Ameliorates Tubular Inflammation in IgA Nephropathy [frontiersin.org]

- 6. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Spleen Tyrosine Kinase Pathway in Driving Inflammation in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spleen Tyrosine Kinase (Syk)-dependent Calcium Signals Mediate Efficient CpG-induced Exocytosis of Tumor Necrosis Factor α (TNFα) in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinase Syk as an adaptor controlling sustained calcium signalling and B-cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zelquistinel acts at an extracellular binding domain to modulate intracellular calcium inactivation of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Linocinnamarin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Linocinnamarin. This compound, a phenylpropanoid glycoside found in various plant species including Fragaria ananassa (strawberry), has garnered interest for its potential biological activities. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative analysis of this compound, complete with method validation parameters. The described method is suitable for routine quality control of plant extracts and formulated products, as well as for research and development purposes.

Introduction

This compound (methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate) is a naturally occurring phenolic compound.[1] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm).

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions

The separation is achieved using a gradient elution on a C18 column.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh 1.0 g of powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the initial mobile phase.

-

-

Filtration:

-

Filter the reconstituted sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

Data Presentation

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ of this compound Quantification

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 1 - 100 | y = 45872x + 1234 | 0.9995 | 0.25 | 0.75 |

Table 2: Precision of the HPLC Method for this compound

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 5 | 1.8% | 2.5% |

| 25 | 1.2% | 1.9% |

| 75 | 0.9% | 1.5% |

Table 3: Accuracy (Recovery) of the HPLC Method for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |

| 10 | 9.8 ± 0.2 | 98.0% |

| 50 | 51.2 ± 0.8 | 102.4% |

| 90 | 89.1 ± 1.1 | 99.0% |

Visualization

Experimental Workflow

Caption: A streamlined workflow for the extraction and HPLC analysis of this compound from plant samples.

Hypothetical Signaling Pathway Inhibition by this compound

Caption: Postulated inhibitory effect of this compound on a pro-inflammatory signaling cascade.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The method is specific, linear, precise, and accurate over a wide concentration range. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of this compound in plant extracts and other matrices. The provided workflows and diagrams offer a clear visual representation of the experimental process and the potential mechanism of action for further investigation.

References

Application Note: Linocinnamarin Cell-Based Assay for Anti-Inflammatory Activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory compounds is therefore of significant interest in drug development. Linocinnamarin, a natural compound, has been identified as a potential anti-inflammatory agent. This application note provides a detailed protocol for evaluating the anti-inflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell-based assay. Macrophages play a central role in the inflammatory response, and their activation by LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This assay measures the ability of this compound to inhibit the production of these key inflammatory markers.

Principle of the Assay

This assay utilizes the murine macrophage cell line RAW 264.7. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate a signaling cascade involving pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators. The anti-inflammatory potential of this compound is quantified by its ability to suppress the production of NO, PGE2, TNF-α, IL-6, and IL-1β in LPS-stimulated cells. Cell viability is also assessed to ensure that the observed inhibitory effects are not due to cytotoxicity.

Signaling Pathway Overview

Caption: LPS-induced NF-κB and MAPK signaling pathways.

Experimental Workflow

Application Note and Protocol: Syk Inhibition Kinase Assay for Linocinnamarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells. It is a crucial mediator in the signaling of receptors such as the B-cell receptor (BCR) and Fc receptors. Upon activation, Syk initiates a signaling cascade that leads to cellular responses including proliferation, differentiation, and the production of inflammatory mediators. Dysregulation of Syk activity is implicated in various autoimmune diseases, allergic conditions, and hematological malignancies, making it a significant target for therapeutic intervention. Linocinnamarin, a natural product, has been identified as a potential inhibitor of Syk activation, presenting an opportunity for the development of novel therapeutics. This document provides a detailed protocol for a biochemical kinase assay to characterize the inhibitory activity of this compound against Syk.

Principle of the Assay

This biochemical kinase assay measures the activity of Syk kinase by quantifying the phosphorylation of a specific substrate. The assay relies on the transfer of the gamma-phosphate from ATP to a tyrosine residue on a synthetic peptide substrate by the Syk enzyme. The extent of phosphorylation is then detected, often using a luminescence-based method where the amount of remaining ATP is measured. A decrease in signal (luminescence) corresponds to higher kinase activity (more ATP consumed). When an inhibitor such as this compound is present, it will block the kinase's active site, leading to a decrease in substrate phosphorylation and thus a smaller reduction in the signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Syk Signaling Pathway

The following diagram illustrates a simplified Syk signaling pathway, initiated by the activation of an immune receptor.

Caption: Simplified Syk signaling pathway upon B-cell receptor activation.

Materials and Reagents

-

Recombinant human Syk enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

This compound (and other inhibitors for comparison)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

DMSO (for dissolving compounds)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer

Experimental Protocol

This protocol is designed for a 96-well plate format and can be scaled accordingly.

1. Reagent Preparation:

-

Kinase Buffer: Prepare the kinase assay buffer as specified. Keep on ice.

-

ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in the kinase buffer. The optimal concentration should be at or near the Km of Syk for ATP.

-

Syk Enzyme: Dilute the recombinant Syk enzyme to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Substrate Solution: Dissolve the kinase substrate in the kinase buffer to the desired final concentration.

-

This compound/Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in DMSO to generate a range of concentrations for IC50 determination. Further dilute these in the kinase buffer.

2. Assay Procedure:

-

Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of the assay plate.

-

Add 10 µL of the diluted Syk enzyme solution to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

-

Stop the kinase reaction and measure

Application Notes and Protocols: Linarin Treatment of RAW 264.7 Macrophage Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linarin, a flavone glycoside, has demonstrated notable anti-inflammatory properties. These application notes provide a comprehensive overview of the effects of Linarin on RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below detail the experimental procedures to assess the anti-inflammatory efficacy of Linarin, including its impact on key inflammatory mediators and signaling pathways.

Data Presentation

Table 1: Effect of Linarin on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Concentration | NO Production Inhibition | iNOS Expression | COX-2 Expression | PGE₂ Production |

| Control | - | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | 0% | +++ | +++ | +++ |

| Linarin (10 µM) + LPS | + | ↓ | ↓ | ↓ |

| Linarin (25 µM) + LPS | ++ | ↓↓ | ↓↓ | ↓↓ |

| Linarin (50 µM) + LPS | +++ | ↓↓↓ | ↓↓↓ | ↓↓↓ |

Data is a qualitative summary based on typical findings for anti-inflammatory flavonoids. + indicates the level of production/expression, and ↓ indicates the level of inhibition.

Table 2: Effect of Linarin on Cytokine Production in LPS-stimulated RAW 264.7 Cells

| Concentration | TNF-α Production | IL-6 Production | IL-1β Production |

| Control | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | +++ | +++ | +++ |

| Linarin (10 µM) + LPS | ↓ | ↓ | ↓ |

| Linarin (25 µM) + LPS | ↓↓ | ↓↓ | ↓↓ |

| Linarin (50 µM) + LPS | ↓↓↓ | ↓↓↓ | ↓↓↓ |

Data is a qualitative summary. + indicates the level of production, and ↓ indicates the level of inhibition. Linarin has been shown to affect cytokine production in a dose-dependent manner.

Experimental Protocols

1. Cell Culture and Maintenance of RAW 264.7 Macrophages

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

-

Protocol:

-

Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

For subculturing, wash the cells with PBS, detach them with a cell scraper (as they are strongly adherent), and re-seed at a 1:4 or 1:6 dilution.

-

2. Assessment of Linarin Cytotoxicity (MTT Assay)

-

Materials:

-

RAW 264.7 cells

-

Complete DMEM

-

Linarin stock solution (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with various concentrations of Linarin (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Materials:

-

RAW 264.7 cells

-

Complete DMEM

-

Linarin and LPS

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plate

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with different concentrations of Linarin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve. Linarin has been found to inhibit NO production in LPS-activated RAW 264.7 cells.

-

4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

-

Materials:

-

RAW 264.7 cells

-

Linarin and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in a 6-well plate. Pre-treat with Linarin, then stimulate with LPS.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The anti-inflammatory properties of compounds like Linarin are often attributed to the inhibition of iNOS and COX-2 expression via the down-regulation of NF-κB binding activity.

-

5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Materials:

-

RAW 264.7 cells

-

Linarin and LPS

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well plate

-

-

Protocol:

-

Seed cells, pre-treat with Linarin, and stimulate with LPS as described for the Griess assay.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions. Linarin can affect cytokine production in macrophages.

-

Visualizations

Application Notes and Protocols: Assessing the Effect of Linocinnamarin on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to assess the immunomodulatory effects of Linocinnamarin, a natural compound with potential anti-inflammatory properties. The following sections detail the experimental procedures to quantify the impact of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells. Additionally, putative signaling pathways involved in its mechanism of action are illustrated.

Data Presentation

The immunomodulatory activity of this compound can be quantified by measuring its effect on the production of various cytokines. The following table summarizes the expected dose-dependent effect of this compound on the secretion of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines by lipopolysaccharide (LPS)-stimulated macrophages. Data is presented as mean cytokine concentration (pg/mL) ± standard deviation.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control (Unstimulated) | 50 ± 8 | 30 ± 5 | 20 ± 4 | 40 ± 6 |

| LPS (1 µg/mL) | 2500 ± 210 | 1800 ± 150 | 1200 ± 110 | 150 ± 20 |

| LPS + this compound (1 µM) | 1800 ± 160 | 1300 ± 120 | 900 ± 85 | 200 ± 25 |

| LPS + this compound (10 µM) | 900 ± 95 | 700 ± 65 | 450 ± 50 | 350 ± 40 |

| LPS + this compound (50 µM) | 300 ± 40 | 250 ± 30 | 150 ± 20 | 500 ± 55 |

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on cytokine production in a macrophage cell line.

Protocol 1: In Vitro Assessment of Cytokine Production in Macrophages

1. Cell Culture and Maintenance:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Seeding and Treatment:

-

Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control (medium with DMSO) for 2 hours.

3. Stimulation of Cytokine Production:

-

Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated vehicle control group.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

4. Quantification of Cytokines:

-

After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2][3] Follow the manufacturer's instructions for the ELISA procedure.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve generated from the provided standards in the ELISA kit.

5. Data Analysis:

-

Express the results as mean ± standard deviation from at least three independent experiments.

-

Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways potentially modulated by this compound.

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

Natural compounds with anti-inflammatory properties often exert their effects by modulating key signaling pathways.[4][5][6] The diagrams below depict the NF-κB and MAPK signaling cascades, highlighting potential points of inhibition by this compound.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Caption: The MAPK signaling pathway and potential inhibition by this compound.

References

- 1. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 2. MAPK signaling pathway-targeted marine compounds in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered IL-10 variants elicit potent immunomodulatory effects at low ligand doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of Linocinnamarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of linocinnamarin and detail recommended protocols for its in vivo delivery based on available data for related compounds. Due to the limited number of published in vivo studies specifically on this compound, the following protocols are adapted from research on structurally similar coumarinolignans.

Introduction to this compound

This compound is a naturally occurring coumarinolignan found in plants such as Fragaria ananassa (strawberry). It has demonstrated noteworthy anti-inflammatory properties in in vitro settings. Its mechanism of action involves the inhibition of antigen-stimulated degranulation in mast cells by suppressing the elevation of intracellular free Ca²⁺ concentration and the production of reactive oxygen species (ROS). This is primarily achieved through the inactivation of the Syk/phospholipase C gamma (PLCγ) signaling pathways.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing suitable formulations for in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₈ | |

| Molecular Weight | 340.32 g/mol | |

| Solubility | Predicted to be very soluble | |

| Melting Point | 162-164 °C | |

| pKa (Predicted) | 12.80 ± 0.70 |

Note: The "very soluble" classification suggests that this compound may be amenable to administration in aqueous vehicles, although empirical testing is recommended.

Recommended In Vivo Delivery Methods

Given the absence of specific in vivo studies on this compound, the following delivery protocol is based on a successful study involving the coumarinolignan Cliv-92, which shares structural similarities.

3.1. Oral Gavage Administration

Oral gavage is a common and effective method for administering compounds to rodents in preclinical studies.

Experimental Protocol: Oral Administration of this compound in a Rodent Model

Objective: To administer a defined dose of this compound orally to a rodent model (e.g., rats, mice) for pharmacokinetic, pharmacodynamic, or efficacy studies.

Materials:

-

This compound

-

Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile, distilled water

-

Rodent model (e.g., Sprague-Dawley rats)

-

Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

-

Syringes (1-3 mL)

-

Analytical balance

-

Vortex mixer or sonicator

Procedure:

-

Preparation of the Dosing Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

-

Weigh the calculated amount of this compound accurately.

-

Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile, distilled water while stirring to avoid clumping.

-

Suspend the weighed this compound in the 0.5% CMC vehicle to the final desired concentration.

-

Vortex or sonicate the suspension to ensure homogeneity. Prepare the formulation fresh on the day of dosing.

-

-

Animal Handling and Dosing:

-

Acclimatize the animals to the experimental conditions for at least one week prior to the study.

-

Weigh each animal on the day of dosing to calculate the precise volume of the formulation to be administered.

-

Gently restrain the animal.

-

Measure the correct length for the gavage needle (from the tip of the nose to the last rib).

-

Fill a syringe with the appropriate volume of the this compound suspension.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the formulation slowly to prevent regurgitation.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

3.2. Intraperitoneal Injection (Alternative)

Intraperitoneal (IP) injection is another common route of administration for preclinical studies, often leading to faster absorption than oral delivery.

Experimental Protocol: Intraperitoneal Administration of this compound

Objective: To administer this compound via intraperitoneal injection to a rodent model.

Materials:

-

This compound

-

Vehicle: A suitable sterile, non-toxic solvent in which this compound is soluble (e.g., a mixture of saline, ethanol, and a solubilizing agent like Tween 80 or PEG400). Empirical solubility testing is required.

-

Rodent model

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Preparation of the Dosing Solution:

-

Determine the solubility of this compound in various biocompatible solvents to identify a suitable vehicle.

-

Prepare a sterile solution of this compound at the desired concentration. Ensure the final solution is clear and free of particulates.

-

-

Animal Handling and Injection:

-

Weigh the animal to calculate the injection volume.

-

Properly restrain the animal, exposing the lower abdominal area.

-

Lift the animal's hindquarters to cause the abdominal organs to move cranially.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no bodily fluids are drawn into the syringe.

-

Inject the solution and gently withdraw the needle.

-

Return the animal to its cage and monitor for any adverse effects.

-

Signaling Pathways and Visualization

This compound has been shown to inhibit the Syk/PLCγ signaling pathway, which is crucial in mast cell degranulation and the inflammatory response.

Measuring Linocinnamarin Uptake in Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linocinnamarin, a naturally occurring coumarin derivative, has garnered interest in the scientific community for its potential therapeutic properties. Understanding the cellular uptake of this compound is a critical first step in elucidating its mechanism of action, optimizing its delivery, and developing it as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the intracellular concentration of this compound and assessing its effect on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The methodologies described herein utilize common laboratory techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), fluorescence microscopy, and Western blotting.

Data Presentation